Dcpib - 82749-70-0

Dcpib

Catalog Number: EVT-265266
CAS Number: 82749-70-0
Molecular Formula: C22H28Cl2O4
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid, commonly known as DCPIB, is a synthetic compound widely employed in biological research as a pharmacological tool. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is best known for its inhibitory effects on volume-regulated anion channels (VRACs), also known as volume-sensitive outwardly rectifying (VSOR) anion channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] VRACs are ubiquitously expressed channels involved in various physiological processes, including cell volume regulation, transepithelial transport, and cell proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] DCPIB has been instrumental in elucidating the physiological and pathological roles of VRACs, particularly in the context of cell volume regulation, inflammation, and neuronal signaling. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB)

Ethacrynic acid

[28] Ethacrynic acid is a diuretic drug that inhibits the Na+/K+/2Cl− cotransporter (NKCC). DCPIB is a derivative of ethacrynic acid and shares some structural similarities. []

Carbenoxolone

[21] Carbenoxolone is a gap junction inhibitor that also blocks VRACs. It is less potent than DCPIB in inhibiting VRACs. []

5-Nitro-2-(3-phenylpropyl-amino)benzoic acid (NPPB)

[5, 16, 21, 24, 28, 30, 32] NPPB is a relatively broad-spectrum chloride channel blocker that inhibits VRACs. It is less specific than DCPIB and can block other types of chloride channels. [, , , , , , ]

Tamoxifen

[17, 24, 26, 28, 31] Tamoxifen is a selective estrogen receptor modulator that also blocks VRACs. It is less potent than DCPIB in inhibiting VRACs and exhibits other pharmacological activities. [, , , , ]

IAA-94

[25] IAA-94 is a chloride channel blocker that is less specific than DCPIB. It inhibits VRACs with a lower potency than DCPIB. []

Flufenamic acid (FFA)

[20] Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that also blocks chloride channels, including VRACs. []

4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS)

[8, 19, 21, 27, 28, 31] DIDS is a relatively non-specific anion channel blocker that can inhibit VRACs. It is less potent than DCPIB. [, , , , , ]

Phloretin

[16, 19, 21, 27] Phloretin is a broad-spectrum inhibitor of glucose transporters and anion channels, including VRACs. It is less specific than DCPIB. [, , , ]

Niflumic acid (NFA)

[16, 24, 28] Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that also blocks VRACs with a lower potency than DCPIB. [, , ]

GlyH-101

[29] GlyH-101 is a CFTR inhibitor that also blocks VRACs. This suggests that it is not entirely specific to CFTR. []

PPQ-102

[29] PPQ-102 is another CFTR inhibitor that was found to inhibit VRAC conductance. Similar to GlyH-101, this finding indicates that PPQ-102 may not be completely specific to CFTR. []

T16Ainh-A01

[29] T16Ainh-A01 is often described as a specific inhibitor of calcium-activated Cl− conductance, but it also significantly blocked the chloride current mediated by VRAC/LRRC8. []

CFTRinh-172

[29] CFTRinh-172 is a CFTR inhibitor that, unlike the others tested, showed minimal effect on VRAC/LRRC8-mediated chloride conductance. This suggests that it is more specific to CFTR compared to other inhibitors tested. []

[(Dihydro‐indenyl)oxy]alkanoic acid (DIOA)

[23] DIOA is primarily known as an inhibitor of K‐Cl cotransport, but at a tenfold higher concentration than typically used to block K‐Cl cotransport, it effectively inhibited K loss induced by hyposmotic conditions. This suggests a potential interaction with anion channels related to DCPIB's mechanism. []

Overview

4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid, commonly referred to as DCPIB, is a selective inhibitor of volume-regulated anion channels (VRAC). These channels play a crucial role in cellular volume regulation and are permeable to various small inorganic and organic anions, including the neurotransmitter glutamate. DCPIB has been extensively studied for its pharmacological properties and potential therapeutic applications, particularly in conditions involving excitotoxicity and ischemia.

Source and Classification

DCPIB was first identified in the early 1980s as a compound that selectively inhibits VRAC activity without significantly affecting other chloride channels. The compound's chemical structure is characterized by a unique indanone core, which contributes to its binding affinity and specificity for VRAC. It belongs to the class of organic compounds known as indans and is classified as a small molecule drug used primarily in experimental and therapeutic settings related to neurological disorders.

Synthesis Analysis

The synthesis of DCPIB involves several steps that typically include:

  1. Formation of the Indanone Core: Starting from commercially available precursors, the indanone structure is synthesized through cyclization reactions involving aromatic compounds.
  2. Chlorination: The introduction of chlorine atoms at specific positions on the indanone ring is achieved using chlorinating agents under controlled conditions.
  3. Butyl Group Addition: The butyl group is introduced through alkylation reactions, which may involve nucleophilic substitution mechanisms.
  4. Final Coupling: The oxobutyric acid moiety is coupled with the indanone derivative to yield DCPIB.

Technical details regarding the synthesis can vary based on the specific protocols used in different laboratories, but they generally adhere to standard organic synthesis techniques such as refluxing, crystallization, and chromatography for purification.

Molecular Structure Analysis

DCPIB has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₂₁Cl₂O₃
  • Molecular Weight: Approximately 356.27 g/mol
  • Structural Features: The molecule consists of a bicyclic indanone core with two chlorine substituents and a butyl group attached to a carboxylic acid moiety. This unique configuration contributes to its ability to selectively bind to VRAC.

Data from X-ray crystallography or NMR spectroscopy can provide detailed insights into the spatial arrangement of atoms within the DCPIB molecule, confirming its stereochemistry and functional groups.

Chemical Reactions Analysis

DCPIB undergoes several chemical reactions that can be utilized in various experimental contexts:

  1. Binding Interactions: DCPIB binds selectively to VRAC, inhibiting its activity and consequently affecting ion transport across cell membranes.
  2. Reversible Inhibition: The inhibition of VRAC by DCPIB is reversible, allowing for studies on cellular responses upon removal of the compound.
  3. Impact on Glutamate Release: In experimental models of ischemia, DCPIB has been shown to reduce pathological glutamate release, demonstrating its potential neuroprotective effects.

These reactions are critical for understanding how DCPIB modulates cellular functions under physiological and pathological conditions.

Mechanism of Action

The mechanism of action of DCPIB primarily involves:

  1. Inhibition of Volume-Regulated Anion Channels: By binding to specific sites on VRAC, DCPIB prevents the channel from opening in response to cellular swelling or other stimuli.
  2. Reduction of Ion Flux: This inhibition leads to decreased permeability to anions such as chloride and glutamate, which are crucial for maintaining neuronal excitability.
  3. Neuroprotective Effects: In models of cerebral ischemia, DCPIB administration has been associated with reduced neuronal injury and improved outcomes due to its ability to limit excitotoxicity caused by excess glutamate release.

Data from studies indicate that DCPIB effectively lowers extracellular concentrations of glutamate during ischemic events, highlighting its therapeutic potential in neuroprotection.

Physical and Chemical Properties Analysis

DCPIB exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as DMSO but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point range can provide insights into purity; typically, pure compounds exhibit sharp melting points.

Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be conducted to assess thermal stability and decomposition characteristics.

Applications

DCPIB has several scientific uses:

  1. Research Tool: It serves as a valuable tool for studying the physiological roles of VRAC in various cell types, including neurons and glial cells.
  2. Neuroprotective Agent: Due to its ability to inhibit glutamate release during ischemic events, DCPIB is being explored as a potential therapeutic agent for conditions such as stroke and neurodegenerative diseases.
  3. Pharmacological Studies: Researchers use DCPIB to investigate the pharmacological modulation of ion channels and their implications in cellular signaling pathways.

Properties

CAS Number

82749-70-0

Product Name

Dcpib

IUPAC Name

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid

Molecular Formula

C22H28Cl2O4

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26)

InChI Key

KHKGTPJPBOQECW-UHFFFAOYSA-N

SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3

Solubility

Soluble in DMSO

Synonyms

DCPIB

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.